molecular formula C8H16N2O B1450590 Piperidine, 4-(3-azetidinyloxy)- CAS No. 1441004-41-6

Piperidine, 4-(3-azetidinyloxy)-

Cat. No. B1450590
M. Wt: 156.23 g/mol
InChI Key: FVHLZMQGSBUWPL-UHFFFAOYSA-N
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Description

“Piperidine, 4-(3-azetidinyloxy)-” is an intermediate compound . Piperidine itself is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–). It is a colorless liquid with an odor described as objectionable, typical of amines .


Synthesis Analysis

Piperidine is produced by the hydrogenation of pyridine, usually over a molybdenum disulfide catalyst . A recent scientific literature review summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The authors combine three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structural assignments and conformational analysis of the compounds were established based on spectral studies .


Chemical Reactions Analysis

Piperidines play a significant role in the pharmaceutical industry. The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature .

Scientific Research Applications

Synthesis and Evaluation of Ligands for D2-like Receptors

A study explored the contributions of pharmacophoric groups, exemplified in antipsychotic agents, to the potency and selectivity of binding affinity at D2-like receptors. It highlighted the complex interplay between arylalkyl moieties in enhancing receptor selectivity and potency, emphasizing the intricate design necessary for creating effective therapeutic agents in neuropsychiatric disorders (Sikazwe et al., 2009).

Bioactivity of Piperine

Piperine, a major compound found in black pepper, demonstrates a wide range of bioactive effects, including antimicrobial action and various physiological effects that contribute to human health. Its therapeutic potential, especially in enhancing the bioavailability of therapeutic drugs, underscores the importance of natural compounds in medical formulations (Stojanović-Radić et al., 2019).

Therapeutic Use of Piperazine Derivatives

Piperazine derivatives exhibit a vast therapeutic spectrum, including antipsychotic, antidepressant, anticancer, and anti-inflammatory properties. This review of patents highlights the flexibility of piperazine as a building block in drug discovery, suggesting its potential in creating new therapeutics for a variety of diseases (Rathi et al., 2016).

Pharmacological Importance of Piperidine Alkaloids

The review discusses the wide range of therapeutic applications of piperidine alkaloids found in Pinus and related genera. It emphasizes the medicinal importance of these compounds in drug research, especially for their roles in developing new therapies (Singh et al., 2021).

Applications of Tert-Butanesulfinamide in N-heterocycles Synthesis

This review provides insights into the use of tert-butanesulfinamide for the stereoselective synthesis of amines and N-heterocycles. Highlighting methodologies for constructing diverse piperidines and pyrrolidines, it reflects the compound's significance in synthesizing structurally complex and medicinally relevant molecules (Philip et al., 2020).

Safety And Hazards

Piperidine is a corrosive substance and can cause severe burns and eye damage. The vapors of Piperidine can cause respiratory irritation. Therefore, when working with Piperidine, it’s essential to use appropriate personal protective equipment, including gloves and eye protection .

Future Directions

Piperidines are frequently found in natural products and are of importance to the pharmaceutical industry. A generally useful asymmetric route to enantiomerically enriched 3-substituted piperidines remains elusive . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-(azetidin-3-yloxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-3-9-4-2-7(1)11-8-5-10-6-8/h7-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHLZMQGSBUWPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidine, 4-(3-azetidinyloxy)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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